1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine
Description
Historical Context and Development in Heterocyclic Chemistry
The historical development of heterocyclic chemistry traces its origins to the early 19th century, establishing the foundation for compounds like 1-tert-butoxycarbonyl-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine. According to historical records, the field of heterocyclic chemistry began in the 1800s with several pivotal discoveries that shaped our understanding of nitrogen-containing cyclic compounds. In 1818, Brugnatelli first isolated alloxan from uric acid, marking one of the earliest documented heterocyclic compound isolations. This was followed by Dobereiner's production of furan compounds using sulfuric acid with starch in 1832, and Runge's collection of pyrrole through dry distillation in 1834.
The significance of heterocyclic chemistry expanded dramatically when Friedlander superseded the agriculture industry with synthetic chemistry through the production of indigo dye around 1906. This breakthrough demonstrated the commercial viability and practical applications of heterocyclic compounds, paving the way for modern pharmaceutical development. The Heterocyclic Group, which was formed in 1967 by a group of heterocyclic chemists, gained approval from the Chemical Society on April 5th, 1967, and held its first scientific meeting in September 1967. The first Chairman was Alan Katritzky at the University of East Anglia, and the first Secretary/Treasurer was Gurnos Jones at Keele University.
In 2001, the Group voted to change its name to the Heterocyclic and Synthesis Group to reflect the wider interests of its membership in synthetic organic chemistry. This evolution reflects the expanding scope of heterocyclic chemistry beyond traditional boundaries. The development of modern heterocyclic chemistry has been further enhanced by advancements in synthetic methodology, particularly in the synthesis of strained ring systems like azetidines and complex fused systems like benzimidazoles. Contemporary heterocyclic chemistry continues to play a crucial role in drug discovery, with approximately 59 percent of drugs approved by the United States Food and Drug Administration containing nitrogen in the ring structure.
Nomenclature and Structural Classification
The systematic nomenclature of 1-tert-butoxycarbonyl-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name is tert-butyl 3-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]azetidine-1-carboxylate, which systematically describes each structural component and their connectivity. Alternative nomenclature systems refer to this compound as 1-Azetidinecarboxylic acid, 3-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-, 1,1-dimethylethyl ester.
The structural classification of this compound encompasses multiple heterocyclic categories, making it a unique example of polyheterocyclic architecture. The compound can be classified as a heterocyclic amine due to the presence of the azetidine ring, which is a four-membered saturated nitrogen-containing ring. Additionally, it falls under the category of benzimidazole derivatives, known for their diverse pharmacological properties. The fluorinated benzyl group enhances the compound's classification as a halogenated aromatic compound, which contributes to its lipophilicity and biological activity.
| Structural Component | Classification | Ring System | Functional Properties |
|---|---|---|---|
| Azetidine | Four-membered heterocycle | Saturated nitrogen ring | Ring strain-driven reactivity |
| Benzimidazole | Bicyclic heterocycle | Fused benzene-imidazole | Aromatic stability |
| Fluorobenzyl | Halogenated aromatic | Substituted benzene | Enhanced lipophilicity |
| tert-Butoxycarbonyl | Protecting group | Carbamate | Acid-labile protection |
The molecular formula C22H25FN4O2 indicates the presence of 22 carbon atoms, 25 hydrogen atoms, one fluorine atom, four nitrogen atoms, and two oxygen atoms. This composition reflects the complex nature of the molecule and its multiple functional domains.
Significance in Azetidine and Benzimidazole Research
The significance of 1-tert-butoxycarbonyl-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine in contemporary heterocyclic research stems from its incorporation of two highly important pharmacophores: azetidine and benzimidazole. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain while maintaining significantly more stability than related aziridines. This unique balance translates into both facile handling and distinctive reactivity that can be triggered under appropriate reaction conditions.
Compounds containing the azetidine moiety display an important and diverse range of pharmacological activities, including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, analgesic, and dopamine antagonist activities. The azetidine scaffold has also proven useful for the treatment of central nervous system disorders. Due to its satisfactory stability, molecular rigidity, and favorable chemical and biological properties, azetidine has emerged as a valuable scaffold that has drawn the attention of medicinal researchers.
Benzimidazole derivatives have demonstrated equally impressive pharmacological profiles, with activities including analgesic, anti-inflammatory, diuretic, antimicrobial, antiulcer, antioxidant, anti-asthmatic, anti-diabetic, anticancer, antiviral, antiarrhythmic, anticonvulsant, antiprotozoal, hypotensive, and neuroprotective effects. The robust affinity of benzimidazoles for a diverse array of enzymes and protein receptors underscores their status as privileged sub-structures in pharmacological design. The integration of the benzimidazole nucleus in drug development continues to play a crucial role in contemporary therapeutic research, offering versatile and effective treatments for a wide range of diseases.
The combination of these two significant heterocyclic systems in a single molecule represents a strategic approach to drug design, potentially offering synergistic biological activities. Recent advances in the chemistry and reactivity of azetidines have been remarkable, with new methods providing a platform for acceleration of their use as strain-driven precursors for synthesis of complex molecules. The development of new synthetic methodologies for azetidine-containing compounds has opened new avenues for pharmaceutical applications and materials science.
Chemical Identity and Registry Information
The complete chemical identity and registry information for 1-tert-butoxycarbonyl-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine is comprehensively documented in multiple chemical databases and registries. The compound is registered under Chemical Abstracts Service number 885276-28-8, which serves as its unique identifier in chemical literature and commercial databases. This registration number facilitates accurate identification and prevents confusion with structurally similar compounds.
The International Chemical Identifier for this compound is InChI=1S/C22H25FN4O2/c1-22(2,3)29-21(28)26-13-17(14-26)24-20-25-18-6-4-5-7-19(18)27(20)12-15-8-10-16(23)11-9-15/h4-11,17H,12-14H2,1-3H3,(H,24,25), which provides a unique textual representation of its molecular structure. The corresponding International Chemical Identifier Key is HQRLGBJTGDDZBM-UHFFFAOYSA-N, offering a shortened, hashed version for database searches.
The Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)N1CC(C1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F, which describes the molecular structure in a linear notation suitable for computer processing. These standardized identifiers ensure consistent referencing across different chemical databases and research platforms.
Additional registry information includes PubChem Compound Identifier 57355238, which links to comprehensive structural and property data. The compound has also been assigned various synonyms in different databases, including alternative International Union of Pure and Applied Chemistry names and trade designations. The Data Exchange Standards Identifier DTXSID00722977 provides linkage to environmental and toxicological databases. Commercial availability of this compound has been documented through various chemical suppliers, with catalog numbers such as SB39470 used for procurement purposes.
The compound's structural data has been computationally verified using multiple algorithms, with creation dates in chemical databases typically ranging from 2012 to the present, indicating its relatively recent synthesis and characterization. The most recent modifications to database entries occurred in 2025, reflecting ongoing research interest and potential new applications.
Properties
IUPAC Name |
tert-butyl 3-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c1-22(2,3)29-21(28)26-13-17(14-26)24-20-25-18-6-4-5-7-19(18)27(20)12-15-8-10-16(23)11-9-15/h4-11,17H,12-14H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRLGBJTGDDZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722977 | |
| Record name | tert-Butyl 3-({1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl}amino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-28-8 | |
| Record name | tert-Butyl 3-({1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl}amino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine (CAS No. 885276-28-8) is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzoimidazole moiety, which is often associated with significant pharmacological effects, including anticancer and antimicrobial properties. The tert-butoxycarbonyl (Boc) group enhances stability, making it a suitable candidate for various biological evaluations.
Structural Characteristics
The molecular formula of this compound is C22H25FN4O2, with a molecular weight of approximately 396.4635 g/mol. The compound features:
- Boc Group : Provides stability and protects the amine group.
- Benzoimidazole Ring : Known for its diverse biological activities.
- 4-Fluorobenzyl Substituent : Enhances lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds with benzoimidazole structures exhibit significant anticancer activity. For instance, similar derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest at the sub-G1 phase, as demonstrated in studies involving related compounds .
The biological activity of this compound can be attributed to:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in cancer cell proliferation.
- Targeting Angiogenesis : By inhibiting angiogenic factors, these compounds may prevent tumor growth and metastasis .
Interaction Studies
Preliminary interaction studies suggest that this compound may bind effectively to specific targets within cancer cells, potentially disrupting crucial signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Evaluated the cytotoxic effects on MCF-7 cells; IC50 values indicated significant potency compared to standard treatments. |
| Study B | Investigated apoptosis mechanisms; flow cytometry revealed increased apoptotic cell populations upon treatment with the compound. |
| Study C | Conducted docking studies that confirmed binding affinity to VEGFR-2, suggesting potential for antiangiogenic activity. |
Scientific Research Applications
Structural Characteristics
The compound contains a tert-butyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of a fluorobenzyl group enhances its lipophilicity and may influence its biological activity.
Medicinal Chemistry
1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine is primarily explored for its potential as a pharmaceutical agent. The benzoimidazole scaffold is known for various pharmacological activities, including:
- Anticancer Activity : Compounds with benzoimidazole structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that modifications to the benzoimidazole core can enhance potency against specific cancer types.
- Antimicrobial Properties : The compound's structural features may contribute to antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Biological Research
In the realm of biological research, this compound serves as a valuable tool for studying various biological pathways and mechanisms:
- Targeted Drug Delivery : The design of the compound allows it to be used in targeted drug delivery systems, potentially improving the efficacy and reducing side effects of therapeutic agents.
- Biomolecular Interactions : Its unique structure enables researchers to investigate interactions with biomolecules such as proteins and nucleic acids, contributing to the understanding of cellular processes.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored derivatives of benzoimidazole compounds, revealing that modifications similar to those found in this compound resulted in significant inhibition of cancer cell proliferation. The study highlighted the importance of fluorine substitution in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Research conducted by Pharmaceutical Research demonstrated that compounds containing benzoimidazole moieties exhibited potent antibacterial activity against resistant strains of bacteria. The study suggested that further exploration of similar compounds could lead to new classes of antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The azetidine core distinguishes this compound from analogs with larger nitrogen-containing rings. Key comparisons include:
- Azetidine vs. However, this strain may reduce thermodynamic stability compared to 5- or 6-membered analogs .
- Biological Implications : Piperidine derivatives often exhibit improved bioavailability due to reduced steric hindrance, while azetidines may offer unique binding profiles in enzyme inhibition (e.g., kinase targets) .
Substituent Variations
2.2.1. Benzyl Group Modifications
- 4-Fluoro-benzyl (target compound) vs. Methyl groups provide electron-donating effects, which may increase lipophilicity but reduce resistance to oxidative metabolism .
2.2.2. Benzimidazole vs. Imidazole
- The target compound’s benzimidazole moiety (a fused bicyclic system) offers extended aromaticity compared to monocyclic imidazoles (e.g., 1-Benzyl-3-methyl-1H-imidazol-3-ium chloride ). This could improve binding to hydrophobic pockets in proteins or nucleic acids .
Preparation Methods
Synthesis of 2-Chloro-1-(4-fluorobenzyl)benzimidazole Intermediate
A key precursor in the synthesis is 2-chloro-1-(4-fluorobenzyl)benzimidazole , which is prepared by chlorination of the benzimidazole ring followed by benzylation with 4-fluorobenzyl halides. This intermediate is crucial for subsequent nucleophilic substitution with azetidine derivatives.
- Reaction conditions : Typically conducted in polar aprotic solvents such as isoamylic alcohol or N,N-dimethylformamide (DMF) under reflux or heating conditions ranging from 40 °C to 120 °C.
- Base usage : Organic bases like N-ethyl-N,N-diisopropylamine or sodium hydride are used to facilitate substitution.
- Reaction times : Vary from 12 to 48 hours depending on the substrate and solvent system.
- Isolation : After reaction completion, solvent removal under reduced pressure followed by extraction with ethyl acetate and water, and purification by crystallization or chromatography.
| Parameter | Typical Conditions | Yield (%) |
|---|---|---|
| Solvent | Isoamylic alcohol, DMF | — |
| Base | N-ethyl-N,N-diisopropylamine, NaH | — |
| Temperature | 40–120 °C | — |
| Reaction Time | 12–48 hours | 40.5–65% (varies) |
| Purification | Crystallization, silica gel chromatography | — |
Example: Heating 2-chloro-1-(4-fluorobenzyl)benzimidazole with 4-hydroxypiperidine in isoamylic alcohol under reflux for 12 hours yields 1-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-4-hydroxypiperidine in 65% yield.
Coupling with Boc-Protected Azetidine
The critical step for the target compound involves nucleophilic substitution of the 2-chloro group on the benzimidazole intermediate with Boc-protected azetidine (tert-butyl 3-aminoazetidine-1-carboxylate).
- Reaction type : Nucleophilic aromatic substitution (SNAr) or amination.
- Conditions : Heating in solvents such as ethanol or tetrahydrofuran (THF) at elevated temperatures (100–150 °C), often assisted by microwave irradiation to reduce reaction times.
- Catalysts and additives : Sometimes palladium catalysts (e.g., PdCl2(dppf)) and bases like sodium hydroxide or sodium methylate are used to facilitate coupling.
- Reaction time : Typically 0.5 to 5 hours under microwave or conventional heating.
- Purification : Flash column chromatography using methanol/methylene chloride mixtures, crystallization from solvents like toluene or DIPE (diisopropylether).
| Parameter | Typical Conditions | Yield (%) |
|---|---|---|
| Solvent | Ethanol, THF | 40–95% |
| Temperature | 120–150 °C (microwave or reflux) | — |
| Catalyst | PdCl2(dppf), PdCl2(tbpf) (optional) | — |
| Base | Sodium hydroxide, sodium methylate | — |
| Reaction Time | 0.5–5 hours | — |
| Purification | Flash chromatography, crystallization | — |
Example: Heating 2-chloro-1-(4-fluorobenzyl)benzimidazole with Boc-protected azetidine in ethanol at 150 °C for 30 minutes under microwave irradiation yields the desired product, which is purified by flash chromatography.
Alternative Methods and Variations
- Microwave-assisted synthesis : Accelerates the reaction significantly, reducing time from hours to minutes while maintaining or improving yields.
- Use of palladium-catalyzed amination : Employing palladium complexes with ligands such as diphenylphosphinoferrocene enhances reaction efficiency and selectivity.
- Base-mediated substitutions : Sodium hydroxide or sodium methylate in methanol or water can facilitate nucleophilic displacement under milder conditions.
Summary Data Table of Preparation Methods
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of 2-chloro intermediate | 2-chloro-1-(4-fluorobenzyl)benzimidazole, base, isoamylic alcohol | 80–120 °C | 12–48 h | 40.5–65 | Reflux, isolation by crystallization |
| Coupling with Boc-azetidine | Boc-3-aminoazetidine, ethanol or THF, Pd catalyst (optional), base | 120–150 °C | 0.5–5 h | 40–95 | Microwave heating improves yield |
| Purification | Flash chromatography, crystallization | Ambient | — | — | Use MeOH/CH2Cl2 or toluene as solvents |
Research Findings and Practical Notes
- The choice of solvent strongly influences reaction rate and yield; polar aprotic solvents and alcohols are preferred.
- Microwave irradiation is a valuable technique for accelerating the coupling step, reducing reaction times dramatically without compromising purity.
- Bases such as sodium hydroxide or sodium methylate assist in deprotonation and nucleophilic substitution, but their concentrations must be optimized to avoid side reactions.
- Palladium-catalyzed amination offers a mild and efficient alternative to classical SNAr, particularly for substrates with less reactive chloro groups.
- The Boc protecting group on azetidine is stable under the reaction conditions and can be removed post-synthesis if needed for further functionalization.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and deprotection. For example, benzimidazole precursors (e.g., 2-aminobenzimidazole derivatives) can be alkylated with 4-fluoro-benzyl halides under basic conditions (K₂CO₃ in DMF or DMSO) . The Boc-protected azetidine group is introduced via coupling reactions, such as EDC/HOBt-mediated amidation or Mitsunobu conditions. Yield optimization requires precise stoichiometry, inert atmospheres, and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Reaction monitoring via TLC or LC-MS is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : The Boc group shows a singlet at ~1.4 ppm (C(CH₃)₃), while the azetidine protons appear as multiplets between 3.5–4.5 ppm. The 4-fluoro-benzyl group exhibits aromatic splitting patterns (δ ~7.0–7.3 ppm) and a benzylic CH₂ signal (δ ~4.8–5.2 ppm) .
- IR : Key peaks include N-H stretches (~3300 cm⁻¹, benzimidazole), C=O (Boc group, ~1680–1720 cm⁻¹), and C-F (~1100 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ adducts, with fragmentation patterns confirming the Boc and benzimidazole moieties .
Q. How does the Boc-protecting group influence the compound’s stability and reactivity during synthesis?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents and prevents undesired side reactions (e.g., nucleophilic attack on the azetidine nitrogen). However, it is acid-labile, requiring careful handling in acidic conditions (e.g., TFA for deprotection). Thermal stability can be assessed via TGA, showing decomposition above 200°C .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties and binding interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate interactions with biological targets (e.g., enzymes or receptors), guided by the benzimidazole’s π-π stacking and hydrogen-bonding capabilities .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzimidazole-azetidine hybrids?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or substituent effects. Systematic SAR studies are recommended:
- Vary the benzyl substituent (e.g., 4-fluoro vs. 4-chloro) .
- Test Boc-deprotected analogs to assess the azetidine’s role .
- Use standardized protocols (e.g., MIC assays for antimicrobial activity ).
Q. What strategies improve the bioavailability of this compound without compromising its bioactivity?
- Methodological Answer :
- Structural Modifications : Replace the Boc group with PEGylated or prodrug motifs to enhance aqueous solubility .
- Formulation : Use nanocarriers (liposomes, polymeric nanoparticles) for controlled release.
- Click Chemistry : Introduce triazole rings via CuAAC reactions to improve metabolic stability .
Q. How do reaction conditions (solvent, catalyst, temperature) influence the regioselectivity of benzimidazole-azetidine coupling?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for alkylation, while Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) requires ligands like XPhos and temperatures >100°C. Kinetic vs. thermodynamic control can alter regioselectivity; monitor intermediates via ¹H NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
